3-Bromo-2-chloro-4-(difluoromethyl)pyridine
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Overview
Description
3-Bromo-2-chloro-4-(difluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H3BrClF2N. It is a derivative of pyridine, a basic nitrogen-containing aromatic ring. This compound is notable for its unique combination of bromine, chlorine, and difluoromethyl groups attached to the pyridine ring, which imparts distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-(difluoromethyl)pyridine typically involves the introduction of bromine, chlorine, and difluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-(difluoromethyl)pyridine with bromine and chlorine under controlled conditions. For instance, 2-(difluoromethyl)pyridine can be reacted with bromine in the presence of a catalyst such as copper bromide to introduce the bromine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-4-(difluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group[][3].
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.
Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are commonly used[][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds[3][3].
Scientific Research Applications
3-Bromo-2-chloro-4-(difluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4-(difluoromethyl)pyridine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine, chlorine, and difluoromethyl groups can enhance its binding affinity and specificity for these targets. The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloro-2-(difluoromethyl)pyridine: Similar in structure but with different positions of substituents.
4-Bromo-2-chloro-3-(difluoromethyl)pyridine: Another isomer with a different arrangement of substituents.
2-Bromo-3-chloro-4-(difluoromethyl)pyridine: Yet another isomer with a unique substitution pattern.
Uniqueness
3-Bromo-2-chloro-4-(difluoromethyl)pyridine is unique due to its specific arrangement of bromine, chlorine, and difluoromethyl groups, which imparts distinct chemical reactivity and biological activity. This unique combination of substituents can influence its interactions with other molecules, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-bromo-2-chloro-4-(difluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWADOXCXSXVDIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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